![molecular formula C16H23N5O2 B2359582 8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-15-9](/img/structure/B2359582.png)
8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazopyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been also reported .
Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .
Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo [1,2- a ]pyridine core aiming to improve the ecological impact of the classical schemes .
Scientific Research Applications
Biochemical and Pharmacological Research
Compounds with similar structures, such as imidazole derivatives, have been extensively studied for their biological and pharmacological properties. For example, certain imidazole derivatives are known for their bronchodilatory and anti-allergic properties, as demonstrated in clinical studies aimed at evaluating their effectiveness in treating conditions like exercise-induced bronchospasm (Cho et al., 1981). This suggests that derivatives like the specified compound may hold potential for respiratory disease research.
Neuroprotection and Neurodegenerative Diseases
Research on caffeine and its analogs, which share some structural similarities with purine derivatives, has shown promising neuroprotective effects against Parkinson's disease. These studies suggest that antagonizing specific adenosine receptors with purine-like compounds could offer a strategy for mitigating neurodegenerative diseases (Chen et al., 2001).
Immunology and Autoimmune Diseases
Imidazole nucleotides, including compounds with purine structures, have been studied for their immunosuppressive effects. Mizoribine, an imidazole nucleotide, inhibits purine synthesis and has been used as an immunosuppressant in conditions such as chronic rheumatic arthritis and multiple sclerosis, indicating potential applications in immunological research and treatment of autoimmune diseases (Saida et al., 1999).
Antimicrobial and Antifungal Applications
Contact allergies and antimicrobial effects of imidazole antimycotics have been explored, demonstrating the role of similar compounds in developing treatments for fungal infections and understanding allergenic potentials (Raulin & Frosch, 1988).
Mechanism of Action
The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Future Directions
The future directions in the field of imidazopyridines research involve the development of new synthetic protocols for the construction of an imidazo [1,2- a ]pyridine core aiming to improve the ecological impact of the classical schemes . The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .
properties
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-6-19-11(4)9-21-12-13(17-15(19)21)18(5)16(23)20(14(12)22)8-7-10(2)3/h9-10H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGGWPDSXVECEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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